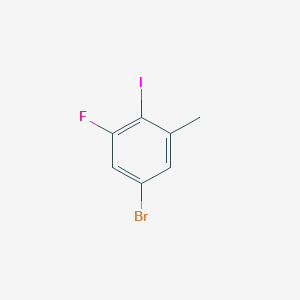
5-Bromo-1-fluoro-2-iodo-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-fluoro-2-iodo-3-methylbenzene is a benzene derivative with the CAS number 1000576-60-2 . It is a compound that contains bromine, fluorine, iodine, and a methyl group attached to a benzene ring.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with bromine, fluorine, iodine, and a methyl group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the compound’s name.Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 314.92 . .Wissenschaftliche Forschungsanwendungen
Vibrational Spectra and Ionization Energies
The study of vibrational spectra of halogenated benzene cations, including fluoro-, chloro-, bromo-, and iodobenzene, through mass-analyzed threshold ionization (MATI) spectrometry, provides insights into their electronic states and ionization energies. This research facilitates a deeper understanding of the electronic properties and reactivity of such compounds, which could be crucial in designing new materials and chemicals (Kwon, Kim, & Kim, 2002).
Synthesis of Valuable Precursors
1,2-Dibromobenzenes serve as critical intermediates in various organic transformations, particularly in reactions involving the formation of benzynes. Efficient methods for synthesizing these derivatives through regioselective bromination and halogen/metal permutations have been developed, showcasing the compound's role in advancing synthetic organic chemistry (Diemer, Leroux, & Colobert, 2011).
Novel Radioligand for Brain Imaging
Research on developing novel PET radioligands for imaging brain metabotropic glutamate 5 receptors (mGluR5) underscores the utility of halogenated benzene derivatives in neuroscience. The synthesis of such compounds provides tools for studying neurological disorders and potential pathways for therapeutic intervention (Siméon et al., 2012).
Macrocyclic Compound Synthesis
The synthesis of novel fluoro cryptands and crown ethers from halogenated benzene derivatives illustrates their application in creating complex molecules that can bind metal ions. These compounds have potential applications in the development of new sensors, catalysts, and separation technologies (Plenio & Diodone, 1996).
Polymer Chemistry
Halogenated benzenes play a crucial role in the synthesis of hyperbranched polymers, which have applications in various fields such as materials science, drug delivery, and coating technologies. The ability to modify phenolic groups in these polymers opens avenues for creating functional materials with tailored properties (Uhrich, Hawker, Fréchet, & Turner, 1992).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-1-fluoro-2-iodo-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDXLDBULRQIFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(4-methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2742294.png)
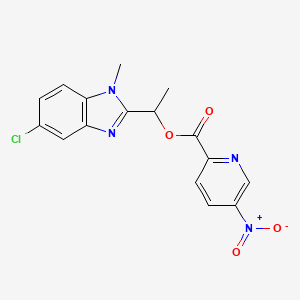

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2742298.png)
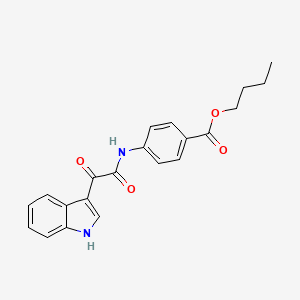
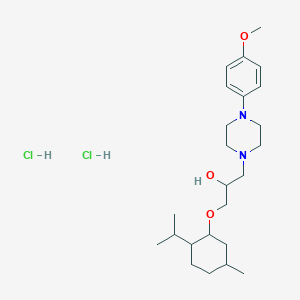
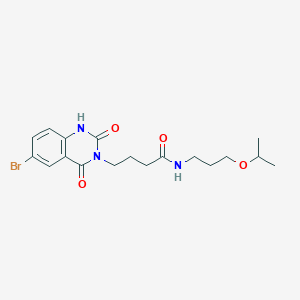
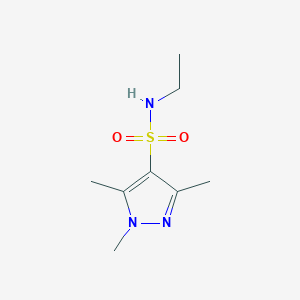
![2-({[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amino)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2742308.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2742309.png)

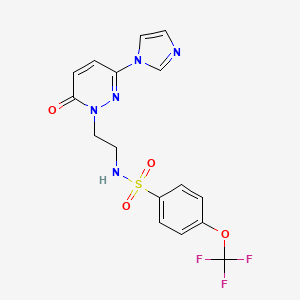

![N-[2-(2-Benzylpyrrolidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2742315.png)
